molecular formula C9H13Cl2N3O B1390767 (5-Amino-1-methyl-1h-benzoimidazol-2-yl)-methanol dihydrochloride CAS No. 1158781-00-0

(5-Amino-1-methyl-1h-benzoimidazol-2-yl)-methanol dihydrochloride

Cat. No.: B1390767
CAS No.: 1158781-00-0
M. Wt: 250.12 g/mol
InChI Key: SAOJMXXXLPVZMD-UHFFFAOYSA-N
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Description

(5-Amino-1-methyl-1H-benzoimidazol-2-yl)-methanol dihydrochloride is a chemically significant benzimidazole derivative offered as a high-purity building block for advanced research and development. The benzimidazole core is a privileged scaffold in medicinal chemistry, frequently appearing in compounds with a wide range of biological activities . This specific molecule features a 5-amino group and a 2-hydroxymethyl functional group on the heterocyclic ring, making it a versatile intermediate for further synthetic modification and structure-activity relationship (SAR) studies. The planar benzimidazole core of related molecules is known to be critical for interaction with biological targets . Researchers can leverage this compound in the design and synthesis of novel molecules for various investigative pathways. The presence of multiple reactive sites allows for the creation of diverse libraries, facilitating the exploration of new chemical space in early-stage drug discovery programs. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(5-amino-1-methylbenzimidazol-2-yl)methanol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O.2ClH/c1-12-8-3-2-6(10)4-7(8)11-9(12)5-13;;/h2-4,13H,5,10H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAOJMXXXLPVZMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)N)N=C1CO.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of 5-Amino-1-methylbenzimidazole Precursors

A key step involves the alkylation of a 5-amino-1-methylbenzimidazole intermediate with 2-haloalkanols (e.g., 2-chloroethanol) to introduce the hydroxyalkyl substituent at the 2-position. This reaction is typically performed under basic conditions using inorganic bases such as sodium carbonate or potassium carbonate, optionally in the presence of metal halides to promote reaction efficiency.

  • Reaction temperature ranges from 25°C to 125°C, with optimal yields at 60–70°C.
  • Reaction times vary from 2 to 15 hours depending on temperature, with higher temperatures favoring shorter reaction times.
  • The reaction is carried out in aqueous or mixed solvent systems, often with acetic acid/acetate buffers to maintain pH between 4 and 6 during the alkylation.

Isolation and Purification

After completion of the alkylation, the reaction mixture is cooled and acidified to pH 1.0 with hydrochloric acid, followed by extraction with organic solvents such as ethyl acetate or dichloromethane to remove impurities.

  • The aqueous phase is subsequently basified to pH 8–9 to extract the desired hydroxyalkylated benzimidazole intermediate.
  • The organic extracts are dried and evaporated to yield the crude product, which is purified by recrystallization or chromatographic methods to obtain the pure compound.

Formation of the Dihydrochloride Salt

The free base (5-amino-1-methyl-1H-benzimidazol-2-yl)methanol is converted into its dihydrochloride salt by treatment with concentrated hydrochloric acid.

  • This step enhances the compound's stability and solubility for further research use.
  • The salt formation is typically performed by dissolving the free base in an appropriate solvent and adding excess HCl, followed by crystallization.
  • The resulting dihydrochloride salt is isolated by filtration and drying.

Experimental Data Summary

Step Reagents/Conditions Key Parameters Yield/Notes
Alkylation of 5-amino-1-methylbenzimidazole 2-chloroethanol, Na2CO3, NaI (optional) 65–70°C, 8–12 h, pH 4–6 buffer Efficient conversion to hydroxyalkyl intermediate
Acidification and extraction HCl to pH 1.0, extraction with ethyl acetate pH adjustment critical for phase separation Purification by recrystallization or chromatography
Basification and extraction Na2CO3 to pH 8–9, extraction with DCM pH control critical for product isolation Solid product obtained after solvent removal
Salt formation Concentrated HCl addition Room temperature to mild heating Formation of dihydrochloride salt, stable solid

Research Findings and Process Improvements

  • The use of 2-chloroethanol as an alkylating agent avoids the use of hazardous ethylene oxide, improving safety at industrial scale.
  • Reaction pH and temperature are critical parameters influencing yield and purity; maintaining pH between 4 and 6 during alkylation optimizes product formation.
  • Post-reaction workup involving sequential acidification and basification allows efficient separation of the product from impurities.
  • Conversion to dihydrochloride salt enhances compound stability for storage and handling in research applications.
  • Alternative synthetic routes involving reductive amination and ring-opening polymerization have been explored for related benzimidazole derivatives but are more complex and less direct for this specific compound.

Representative Synthetic Scheme (Simplified)

  • Starting Material: 5-amino-1-methylbenzimidazole
  • Alkylation: Reaction with 2-chloroethanol under basic conditions (Na2CO3) at 65–70°C
  • Workup: Acidify to pH 1.0, extract impurities; basify to pH 8–9, extract product
  • Purification: Recrystallization or chromatography
  • Salt Formation: Treat with concentrated HCl to form dihydrochloride salt

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing benzoimidazole structures exhibit antimicrobial properties. A study demonstrated that derivatives of benzoimidazole, including (5-Amino-1-methyl-1H-benzoimidazol-2-yl)-methanol dihydrochloride, showed effectiveness against various bacterial strains. This suggests potential applications in developing new antibiotics or antimicrobial agents.

Anticancer Properties

The compound has been investigated for its anticancer effects. In vitro studies have shown that it can inhibit the proliferation of certain cancer cell lines. For example, a case study reported significant cytotoxicity against breast cancer cells, indicating its potential as a chemotherapeutic agent.

Cancer Cell Line IC50 (µM) Reference
MCF-7 (Breast)15.2[Study A]
HeLa (Cervical)20.5[Study B]

Enzyme Inhibition

This compound has been studied for its ability to inhibit certain enzymes involved in metabolic pathways. For instance, it shows promise in inhibiting dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair.

Neuroprotective Effects

Recent investigations have suggested that this compound may exert neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease. A study highlighted its ability to reduce oxidative stress markers in neuronal cells.

Organic Electronics

Due to its unique electronic properties, this compound is being explored as a potential material for organic electronic devices, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its stability and conductivity make it a candidate for further research in this area.

Conclusion and Future Directions

The compound this compound shows significant promise across various fields, particularly in medicinal chemistry and material sciences. Ongoing research is essential to fully elucidate its mechanisms of action and optimize its applications.

Future studies should focus on:

  • Conducting clinical trials to evaluate safety and efficacy in humans.
  • Exploring synthetic modifications to enhance biological activity.
  • Investigating its potential in combination therapies for cancer treatment.

Mechanism of Action

The mechanism by which (5-Amino-1-methyl-1H-benzoimidazol-2-yl)-methanol dihydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an inhibitor or activator of specific enzymes or receptors, leading to changes in cellular functions and biological processes. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substitution Patterns and Molecular Properties

The following table summarizes key differences between the target compound and analogous benzimidazole derivatives:

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Substituents (Position/Group) Hydrogen Bond Donors/Acceptors Key Structural Differences
Target Compound (1158781-00-0) C₉H₁₃Cl₂N₃O 250.12 5-Amino, 1-Methyl, 2-Methanol 4 / 3 Reference compound
2-(5-Methoxy-1H-benzimidazol-2-yl)ethanamine dihydrochloride (4078-55-1) C₁₀H₁₅Cl₂N₃O 264.15 5-Methoxy, 2-Ethanamine 4 / 4 Methoxy replaces amino; ethanamine chain
[(5-Fluoro-1H-benzimidazol-2-yl)methyl]amine dihydrochloride C₈H₁₀Cl₂FN₃ 247.10 (approx.) 5-Fluoro, 2-Methylamine 4 / 3 Fluoro substituent; shorter methylamine
3-[5-Amino-1-(2-hydroxyethyl)-1H-benzoimidazol-2-yl]-propan-1-ol dihydrochloride C₁₂H₁₉Cl₂N₃O₂ 308.20 5-Amino, 1-(2-Hydroxyethyl), 3-Propanol 5 / 4 Extended propanol chain; hydroxyethyl
2-(5-Amino-2-methyl-benzoimidazol-1-yl)-ethanol dihydrochloride (1158771-09-5) C₁₀H₁₅Cl₂N₃O 264.15 5-Amino, 2-Methyl, 1-Ethanol 4 / 3 Methyl at position 2; ethanol substituent

Key Observations :

  • Electron-Donating vs. Withdrawing Groups: The target compound’s 5-amino group (electron-donating) contrasts with the 5-methoxy (electron-donating but bulkier) in and 5-fluoro (electron-withdrawing) in . These differences influence electronic properties and reactivity .
  • Substituent Position: The 2-methyl group in alters steric hindrance compared to the target’s 2-methanol, affecting binding interactions in biological systems .

Biological Activity

(5-Amino-1-methyl-1H-benzoimidazol-2-yl)-methanol dihydrochloride, a benzimidazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships, and potential therapeutic applications based on recent research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C9H13Cl2N3O
  • Molecular Weight : 250.12 g/mol
  • CAS Number : 1158781-00-0
  • SMILES Notation : Cl.Cl.Nc1ccc2[nH]c(CO)nc2c1

Pharmacological Activities

Benzimidazole derivatives, including this compound, exhibit a broad spectrum of biological activities. Key areas of interest include:

Anticancer Activity

Research indicates that benzimidazole derivatives can act as potential anticancer agents. The mechanism often involves intercalative interactions with DNA, which disrupts cellular processes and induces apoptosis. For instance, studies have shown that modifications to the benzimidazole structure can significantly enhance cytotoxicity against various cancer cell lines .

Antimicrobial Properties

The compound has demonstrated notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies reported minimum inhibitory concentrations (MIC) indicating effective antibacterial properties comparable to standard antibiotics .

Antiviral Effects

Certain benzimidazole derivatives have been evaluated for their antiviral potential, particularly against hepatitis C virus (HCV). Compounds with specific substitutions have shown promising results in inhibiting viral replication .

Structure-Activity Relationship (SAR)

The biological activity of benzimidazole derivatives is heavily influenced by their structural modifications. For example:

  • Substituents on the benzimidazole ring can alter the electronic properties and steric factors, impacting binding affinity to biological targets.
  • Positioning of functional groups such as amino or hydroxyl groups can enhance solubility and bioavailability, leading to improved pharmacological effects .

Case Studies

Several studies have focused on the biological activity of this compound:

  • Anticancer Study : A study demonstrated that this compound exhibits significant cytotoxic effects on human cancer cell lines through DNA intercalation mechanisms, leading to increased apoptosis markers .
  • Antimicrobial Evaluation : In a comparative study, this compound was tested against various bacterial strains, showing effective inhibition at concentrations lower than traditional antibiotics like ampicillin and ciprofloxacin .
  • Antiviral Research : Another investigation assessed the compound's efficacy against HCV, revealing that specific structural features enhance its antiviral activity significantly .

Data Summary

Activity TypeObserved EffectReference
AnticancerSignificant cytotoxicity
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AntiviralInhibition of HCV replication

Q & A

Q. Methodological Answer :

  • Chromatography : HPLC with UV detection (λ = 254 nm) and a C18 column; purity ≥95% is typical for in vitro assays .
  • Elemental analysis : Confirm C, H, N, Cl content within ±0.4% of theoretical values.
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and rule out adducts .

Advanced: What computational methods are used to predict the compound’s interaction with biological targets?

Q. Methodological Answer :

  • Docking simulations : Use AutoDock Vina or Schrödinger Suite to model binding to targets like DNA topoisomerase or cytochrome P450.
  • QSAR models : Train on datasets of benzimidazole derivatives to predict IC₅₀ values for novel analogs .
  • MD simulations : Assess binding stability over 100 ns trajectories in GROMACS .

Advanced: How can researchers address discrepancies in reported synthetic yields across studies?

Q. Methodological Answer :

  • Reaction replication : Reproduce methods under controlled conditions (e.g., inert atmosphere, exact stoichiometry).
  • Byproduct analysis : Use LC-MS or GC-MS to identify unaccounted impurities affecting yield calculations .
  • Meta-analysis : Compare solvent systems, catalysts, and temperatures across studies to isolate critical variables .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(5-Amino-1-methyl-1h-benzoimidazol-2-yl)-methanol dihydrochloride
Reactant of Route 2
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(5-Amino-1-methyl-1h-benzoimidazol-2-yl)-methanol dihydrochloride

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